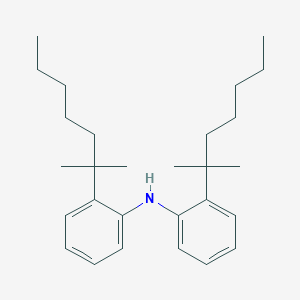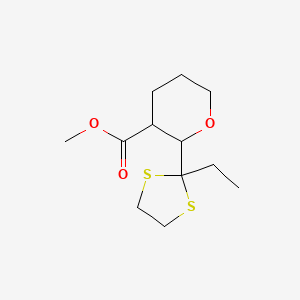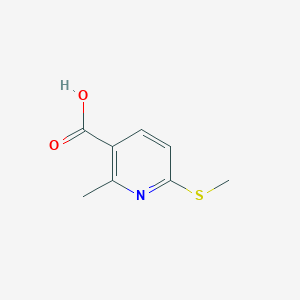
1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one is a synthetic compound that belongs to the class of cathinones Cathinones are a group of psychoactive substances that are structurally similar to amphetamines and are known for their stimulant effects
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one typically involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with tert-butylamine, followed by a reductive amination process. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one involves its interaction with various molecular targets and pathways. The compound is known to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. This modulation can lead to stimulant effects, making it a compound of interest in the study of psychoactive substances.
相似化合物的比较
1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one can be compared with other synthetic cathinones, such as:
- 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one (N-Methyl-Clephedrone, 4-CDC)
- 1-(1,3-Benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one (tBuONE, Tertylone, MDPT)
- 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4F-PHP)
- 2-(Ethylamino)-1-(3-methylphenyl)propan-1-one (3-Methyl-Ethylcathinone, 3-MEC)
These compounds share similar chemical structures and psychoactive properties but differ in their specific functional groups and effects. The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which may result in distinct pharmacological effects and applications.
属性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
1-[6-(tert-butylamino)-2-methylpyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C13H20N2O/c1-6-11(16)10-7-8-12(14-9(10)2)15-13(3,4)5/h7-8H,6H2,1-5H3,(H,14,15) |
InChI 键 |
HNSJQEWKJCZZTL-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=C(N=C(C=C1)NC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl [3,4'-bipyridine]-6-carboxylate](/img/structure/B13008956.png)



![N-(4-Bromo-3-methylphenyl)-5,7-dichlorothiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13008968.png)
![2-{Spiro[3.3]heptan-2-ylidene}acetic acid](/img/structure/B13008970.png)





![2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetic acid](/img/structure/B13009019.png)
![4-{[(3-Methyloxetan-3-yl)methyl]amino}butanamide](/img/structure/B13009025.png)

